molecular formula C12H13F3N2O B13679462 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

Cat. No.: B13679462
M. Wt: 258.24 g/mol
InChI Key: KRDKCMLHDORSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is a piperazin-2-one derivative characterized by a benzyl substituent at the 3-position of the piperazinone ring, with a trifluoromethyl (-CF₃) group at the para position of the benzyl moiety.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18)

InChI Key

KRDKCMLHDORSOW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Trifluoromethylphenyl Piperazine Intermediate

A key intermediate in the synthesis of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is 4-trifluoromethylphenyl piperazine . A patented method (CN102060712A) describes an efficient synthesis route involving:

  • Step 1: Preparation of bis(2-chloroethyl)amine by reacting diethanolamine with thionyl chloride under reflux.
  • Step 2: Ring closure reaction of 4-trifluoromethylaniline with bis(2-chloroethyl)amine in solvents such as normal butanol or diethylene glycol monomethyl ether at elevated temperatures (100–180 °C, preferably 120–160 °C) to form 4-trifluoromethylphenyl piperazine hydrochloride.
  • Step 3: Neutralization of the hydrochloride salt with alkalis such as sodium hydroxide, carbonate, ammoniacal liquor, or triethylamine at low temperatures (0–50 °C, preferably 0–20 °C) to yield free 4-trifluoromethylphenyl piperazine.

This method is notable for its high reaction yield, low generation of waste, ease of reaction control, and simple purification steps, making it suitable for industrial-scale production.

Formation of the Piperazin-2-one Core and Benzylation

The core structure of this compound is a piperazin-2-one ring, which can be synthesized via cyclization reactions involving ethylenediamine derivatives and appropriate carbonyl sources.

  • A typical approach involves the use of N-benzylethylenediamine or similar amines that undergo cyclization to form the piperazin-2-one scaffold.
  • The benzylation step involves reacting the piperazin-2-one intermediate with 4-trifluoromethylbenzyl halides (e.g., 4-trifluoromethylbenzyl chloride) under controlled conditions (temperature 80–100 °C, inert atmosphere) to introduce the 4-trifluoromethylbenzyl substituent at the nitrogen atom of the piperazin-2-one ring.

The reaction typically proceeds over 12–24 hours, achieving moderate to good yields (~67%) depending on the purity of reagents and reaction conditions.

Alternative Synthetic Routes and Functional Group Transformations

Peer-reviewed literature describing related piperazine derivatives provides insights into alternative synthetic strategies that can be adapted for this compound:

  • Acylation and Reduction Sequence: Starting from 1-boc-piperazine, chloroacetyl chloride is introduced at low temperatures to form an intermediate chloroacetamide, which upon subsequent cyclization and reduction steps yields the piperazinone core.
  • N-Alkylation and Guanylation: Multi-step syntheses involving N-alkylation of piperazine derivatives with trifluoromethylbenzyl moieties, followed by guanylation and deprotection, have been reported for related compounds. These methods highlight the versatility of piperazine functionalization and the importance of protecting group strategies in complex molecule synthesis.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Synthesis of bis(2-chloroethyl)amine Diethanolamine + thionyl chloride (reflux) Reflux (~80–100) High Intermediate for piperazine ring closure
2 Ring closure with 4-trifluoromethylaniline 4-Trifluoromethylaniline + bis(2-chloroethyl)amine in butanol or diethylene glycol monomethyl ether 120–160 High Forms 4-trifluoromethylphenyl piperazine hydrochloride
3 Neutralization to free base Alkali (NaOH, carbonate, triethylamine) 0–50 (preferably 0–20) High Simple purification, low waste
4 Cyclization to piperazin-2-one core N-benzylethylenediamine or similar amines 80–100 Moderate Forms piperazin-2-one scaffold
5 N-Benzylation with 4-trifluoromethylbenzyl halide 4-Trifluoromethylbenzyl chloride, inert atmosphere 80–100 ~67 Key step for final compound formation

Research Findings and Perspectives

  • The patented method for preparing 4-trifluoromethylphenyl piperazine is industrially viable due to its high yield and environmental advantages, providing a robust intermediate for further functionalization toward this compound.
  • The benzylation of the piperazin-2-one ring with trifluoromethylbenzyl halides is a critical step that requires controlled temperature and inert atmosphere to optimize yield and purity.
  • Spectroscopic characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) is essential for confirming the structure and purity of intermediates and final products.
  • Alternative synthetic routes involving protection/deprotection strategies and multi-step functional group transformations provide flexibility for structural modifications and analog development.

Scientific Research Applications

Chemistry: In chemistry, ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one, highlighting differences in substituents, molecular properties, and synthetic yields:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Data/Applications Reference
This compound 4-CF₃-benzyl C₁₂H₁₃F₃N₂O 274.25 (calc.) Electron-withdrawing group enhances metabolic stability .
3-(4-Fluoro-2-methylphenyl)piperazin-2-one 4-Fluoro-2-methylphenyl C₁₁H₁₃FN₂O 208.23 Fluorine substituent improves bioavailability; used in CNS drug discovery .
3-(2-Methylpropyl)piperazin-2-one 2-Methylpropyl C₈H₁₆N₂O 156.23 Aliphatic substituent increases lipophilicity (predicted boiling point: 309.3°C) .
5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl) oxazolidin-2-one (4h) 4-Fluorobenzyl + oxazolidinone core C₂₈H₂₈FN₃O₂ 469.54 Subtype-selective sigma-2 ligand (LC-MS: m/z 470.3 [M+1]+) .
(5S)-5-butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one Complex heterocyclic substituents C₂₆H₂₈F₄N₄O₂ 504.52 PARP-1/2 inhibitor (IC₅₀: single-digit nM); clinical candidate for BRCA-deficient cancers .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in this compound enhances resistance to oxidative metabolism compared to analogs with fluorine or methyl groups .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-fluorobenzyl in compound 4h) improve target affinity in receptor-binding assays, while aliphatic groups (e.g., 2-methylpropyl) prioritize lipophilicity for blood-brain barrier penetration .

Biological Relevance: Oxazolidinone-based analogs (e.g., 4h) demonstrate subtype-selective sigma-2 receptor binding, suggesting that the piperazinone core can be modified with heterocycles to tune selectivity .

Synthetic Yields :

  • Derivatives like 4k (66.45% yield) and 4l (75.85% yield) show that substituent bulkiness (e.g., cyclohexylmethyl vs. tetrahydro-pyran-4-ylmethyl) impacts reaction efficiency during nucleophilic substitution .

Spectroscopic and Physicochemical Comparisons

NMR Data:

  • This compound : Expected downfield shifts for protons near the -CF₃ group (similar to 4-fluorobenzyl analogs, where ¹H NMR shows δ ~3.8–4.2 ppm for benzyl-CH₂) .
  • 3-(4-Fluoro-2-methylphenyl)piperazin-2-one: Distinct ¹H NMR signals at δ 6.8–7.1 ppm (aromatic protons) and δ 3.4–3.6 ppm (piperazinone protons) .

LC-MS Profiles:

  • Oxazolidinone derivatives (e.g., 4h, 4k) exhibit [M+1]+ peaks at m/z 470.3 and 456.3, respectively, confirming molecular stability under ESI conditions .

Biological Activity

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is a synthetic compound belonging to the piperazine family, characterized by its unique structure that includes a piperazine ring and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Chemical Formula : C12H14F3N2O
  • Molecular Weight : Approximately 270.25 g/mol
  • Structure : The compound features a six-membered piperazine ring with two nitrogen atoms and a carbonyl group at the 2-position, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Studies have shown that derivatives of piperazine can effectively inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a structurally similar compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated potent anticancer effects through in vivo and ex vivo assays, inhibiting tumor growth and angiogenesis in chick chorioallantoic membranes (CAM) .

Table 1: Anticancer Efficacy of BPU

Concentration (µM)Percent Viable Cells (48h)Percent Viable Cells (72h)
562.67%45.53%
1046.77%30.38%
2029.33%21.64%

The IC50 value for BPU against HeLa cell lines was found to be approximately 9.22±0.17 M9.22\pm 0.17\,\text{ M}, indicating its potential as an effective anticancer agent .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival pathways. For example, BPU showed promising binding interactions with matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor progression and metastasis .

Analgesic and Anticonvulsant Effects

Studies on related compounds, such as 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), have revealed significant analgesic and anticonvulsant properties in animal models. LPP1 demonstrated dose-dependent analgesic effects in neuropathic pain models induced by chemotherapeutic agents like oxaliplatin and paclitaxel .

Table 2: Analgesic Activity of LPP1

Treatment GroupTactile Allodynia Reduction (%)
LPP1 (10 mg/kg)41-106%
Pregabalin (30 mg/kg)6-122%

LPP1's mechanism appears to involve the inhibition of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, which are implicated in pain signaling pathways .

Case Studies

Several studies have highlighted the biological activities of piperazine derivatives:

  • Anticancer Activity : A study comparing various piperazine derivatives showed that those with trifluoromethyl substitutions exhibited enhanced lipophilicity and bioavailability, contributing to their anticancer efficacy .
  • Neuropharmacological Effects : Research on LPP1 indicated its potential as an analgesic agent, showing significant efficacy in reducing pain thresholds in rodent models without causing motor impairments .

Q & A

Q. What are the common synthetic routes for 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one, and how can purity be optimized?

Answer: The synthesis typically involves:

  • Nucleophilic substitution : Reacting a trifluoromethyl-benzyl halide with a piperazin-2-one precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
  • Yield optimization : Catalytic methods, such as enantioselective synthesis using chiral catalysts, may enhance stereochemical control for derivatives .

Q. How is the structural identity of this compound confirmed in laboratory settings?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the benzyl group (δ ~7.5 ppm for aromatic protons) and piperazin-2-one carbonyl (δ ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 260.09 (C₁₁H₁₁F₃N₂O⁺) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. What are the primary biological targets and preliminary activities of this compound?

Answer: Early studies suggest:

  • Enzyme inhibition : Binds to enzymes like farnesyltransferase (e.g., PDB ID: 7T0C), disrupting post-translational protein modifications .
  • Receptor modulation : The trifluoromethyl group enhances affinity for G-protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems .
  • Antimicrobial activity : Structural analogs show moderate activity against Cryptococcus neoformans .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?

Answer: SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) on the benzyl ring increases metabolic stability. For example, 3-(4-Bromophenyl) analogs show enhanced enzyme inhibition .
  • Heterocyclic modifications : Replacing the benzyl group with pyridinyl (e.g., 3-(Pyridin-2-yl) derivatives) alters solubility and target selectivity .
  • Chiral centers : (S)-configured hydroxymethyl derivatives (e.g., (S)-3-(hydroxymethyl)piperazin-2-one) exhibit improved receptor binding due to stereospecific interactions .

Q. Table 1: SAR Trends in Piperazin-2-one Derivatives

SubstituentBioactivity ImpactReference
4-TrifluoromethylEnhanced enzyme inhibition & lipophilicity
4-MethoxybenzylImproved solubility & CNS penetration
Pyridin-2-ylIncreased antimicrobial activity

Q. What experimental approaches resolve contradictions in reported biological data for this compound?

Answer: Contradictions (e.g., varying IC₅₀ values) are addressed via:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds .
  • Metabolic stability tests : Microsomal assays (e.g., liver microsomes) quantify degradation rates, explaining discrepancies in in vivo vs. in vitro results .
  • Co-crystallization studies : Resolve target binding modes (e.g., PDB ID: 8O3) to validate mechanisms .

Q. How can molecular docking and dynamics simulations guide the design of analogs with higher target specificity?

Answer:

  • Docking : Software like AutoDock Vina predicts binding poses to enzymes (e.g., farnesyltransferase). The trifluoromethyl group’s hydrophobic interactions are critical for affinity .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Modifications reducing RMSD fluctuations improve specificity .
  • Free energy calculations : MM/GBSA methods rank analogs by binding energy, prioritizing candidates for synthesis .

Q. What strategies mitigate toxicity concerns during preclinical development?

Answer:

  • Metabolite profiling : LC-MS identifies toxic metabolites (e.g., hydroxylated byproducts) .
  • hERG assay : Patch-clamp testing ensures no cardiac ion channel blockade, a common toxicity in piperazine derivatives .
  • In silico toxicity prediction : Tools like ProTox-II screen for hepatotoxicity and mutagenicity early in development .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?

Answer: Key parameters:

  • Bioavailability : LogP ~2.1 (predicted) suggests moderate absorption. Formulation with cyclodextrins improves oral delivery .
  • Half-life : In rats, t₁/₂ = 3.2 hours. Structural modifications (e.g., fluorination) extend t₁/₂ to >6 hours .
  • Blood-brain barrier (BBB) penetration : The trifluoromethyl group enhances BBB permeability, critical for CNS-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.